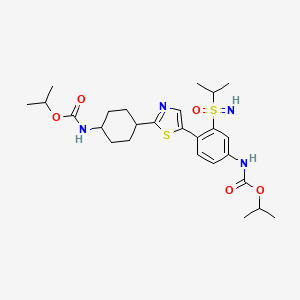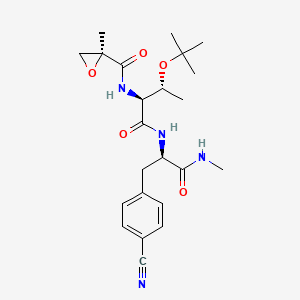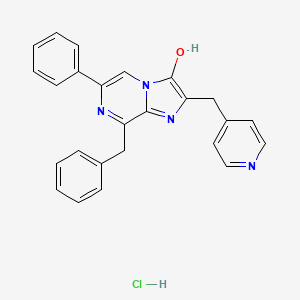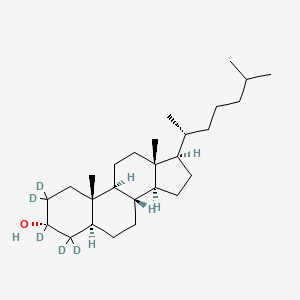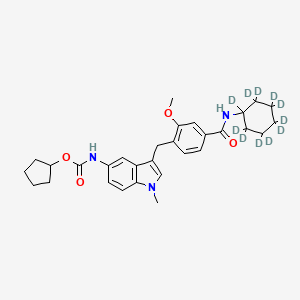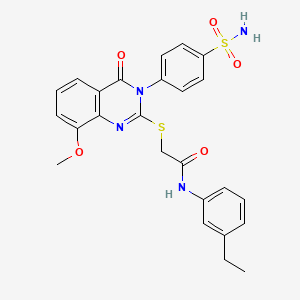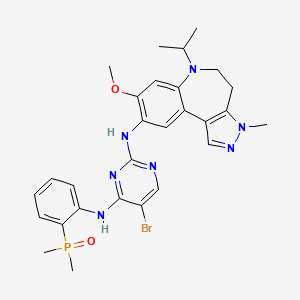
Egfr-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-30 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is designed to inhibit the activity of EGFR, which is often overexpressed in various types of cancer, including non-small cell lung cancer. By inhibiting EGFR, this compound can potentially halt the proliferation of cancer cells and induce apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-30 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The general synthetic route includes:
Formation of the core structure: This involves the synthesis of a quinazoline or pyrimidine core, which is a common scaffold in EGFR inhibitors.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling and purification: The final product is obtained by coupling the intermediate with specific functional groups, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its specific functional groups and molecular structure.
Aplicaciones Científicas De Investigación
Egfr-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Used in the development of diagnostic tools and assays for detecting EGFR activity.
Mecanismo De Acción
Egfr-IN-30 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR leads to the induction of apoptosis and the suppression of tumor growth.
Comparación Con Compuestos Similares
Egfr-IN-30 can be compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib. While all these compounds target the EGFR tyrosine kinase, this compound may have unique structural features or binding affinities that differentiate it from others. For example:
Gefitinib: Binds to the ATP-binding site of EGFR and is used to treat non-small cell lung cancer.
Erlotinib: Similar to gefitinib but may have different pharmacokinetic properties.
Afatinib: An irreversible inhibitor that forms a covalent bond with EGFR.
This compound’s uniqueness may lie in its specific binding interactions, potency, or selectivity for certain EGFR mutations, making it a valuable addition to the arsenal of EGFR inhibitors.
Propiedades
Fórmula molecular |
C28H33BrN7O2P |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[3,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34) |
Clave InChI |
GPRZWEDMKSTCPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


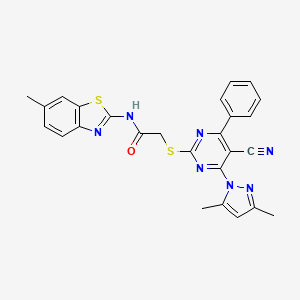
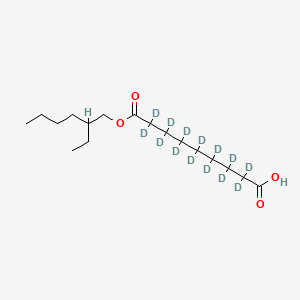
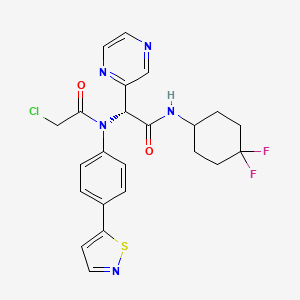
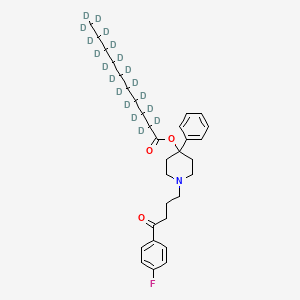
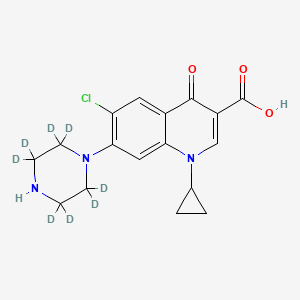
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
